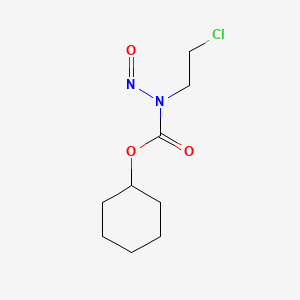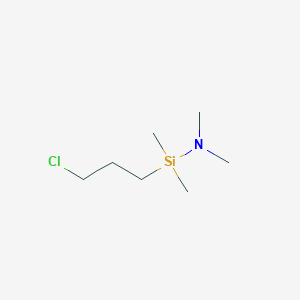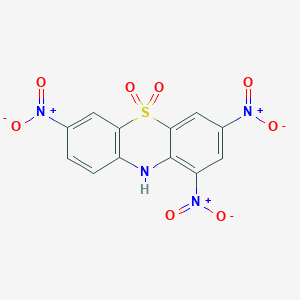
Dichloro(diazo)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(diazo)methane is an organic compound with the formula CHCl2N2. It is a member of the diazo compounds, which are characterized by the presence of two linked nitrogen atoms (N=N) attached to a carbon atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Métodos De Preparación
Dichloro(diazo)methane can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl3) with potassium hydroxide (KOH) and hydrazine hydrate (N2H4·H2O). The reaction proceeds as follows:
[ \text{CHCl}_3 + \text{KOH} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CHCl}_2\text{N}_2 + \text{KCl} + \text{H}_2\text{O} ]
This reaction is typically carried out under controlled conditions to ensure the safe handling of the reactive intermediates .
Análisis De Reacciones Químicas
Dichloro(diazo)methane undergoes various types of chemical reactions, including:
Cyclopropanation: It reacts with alkenes to form cyclopropane derivatives. This reaction is facilitated by the formation of a carbene intermediate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include transition metal catalysts, bases, and oxidizing or reducing agents .
Aplicaciones Científicas De Investigación
Dichloro(diazo)methane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including cyclopropanes and other carbocyclic structures.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of complex molecules with potential therapeutic properties.
Material Science: this compound is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: It is utilized in biochemical research to study enzyme mechanisms and protein modifications
Mecanismo De Acción
The mechanism of action of dichloro(diazo)methane involves the generation of a carbene intermediate. This intermediate is highly reactive and can insert into various chemical bonds, including C-H, N-H, and O-H bonds. The formation of the carbene intermediate is driven by the release of nitrogen gas (N2), which is a stable molecule .
Comparación Con Compuestos Similares
Dichloro(diazo)methane can be compared with other diazo compounds, such as diazomethane (CH2N2) and ethyl diazoacetate (C4H6N2O2). While all these compounds contain the diazo group, this compound is unique due to the presence of two chlorine atoms, which influence its reactivity and stability. Similar compounds include:
Diazomethane (CH2N2): The simplest diazo compound, used primarily as a methylating agent.
Ethyl Diazoacetate (C4H6N2O2): Used in cyclopropanation and other organic synthesis reactions.
Diazo(diphenyl)methane (C13H10N2): Employed in the synthesis of various organic compounds
Propiedades
Número CAS |
86170-91-4 |
|---|---|
Fórmula molecular |
CCl2N2 |
Peso molecular |
110.93 g/mol |
Nombre IUPAC |
dichloro(diazo)methane |
InChI |
InChI=1S/CCl2N2/c2-1(3)5-4 |
Clave InChI |
IJFNLTLNVPQYLD-UHFFFAOYSA-N |
SMILES canónico |
C(=[N+]=[N-])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)








